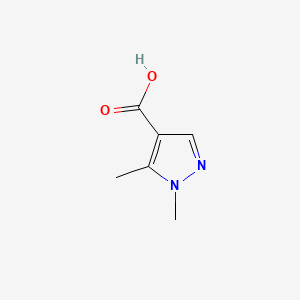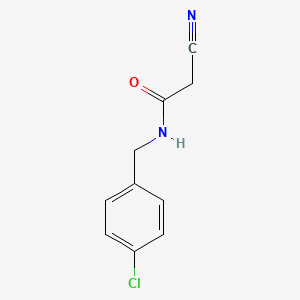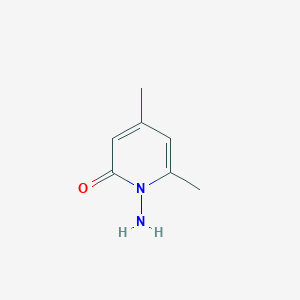
1,5-二甲基-1H-吡唑-4-羧酸
描述
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (DMPCA) is an organic compound with the molecular formula C5H7N2O2. It is an important intermediate in the synthesis of many pharmaceuticals and other important compounds. It is also used in the production of polymers and other materials. DMPCA is a versatile compound with many potential applications in the laboratory and in industry.
科学研究应用
结构和光谱研究
1,5-二甲基-1H-吡唑-4-羧酸及其衍生物的结构和光谱性质已得到广泛研究。例如,一项研究重点关注 5-甲基-1-苯基-1H-吡唑-4-羧酸(一种相关化合物)的结构和光谱特征,使用核磁共振、傅里叶变换红外光谱和 X 射线衍射等技术。这项研究有助于理解此类化合物的分子相互作用和稳定性 (Viveka et al., 2016)。
固态动力学
对固态未取代和取代的 1H-吡唑-4-羧酸的结构和动态性质的研究提供了对其多态性和固态质子转移的见解。这些发现对于理解这些化合物在各种物理条件下的行为至关重要 (Infantes et al., 2013)。
功能化反应
已经探索了包括与 1,5-二甲基-1H-吡唑-4-羧酸相关的各种 1H-吡唑衍生物的功能化反应。这些研究集中于新型化合物的合成和表征,为新材料和药物的开发做出贡献 (Yıldırım & Kandemirli, 2005)。
抗菌活性
已经合成了一些 1,5-二甲基-1H-吡唑-4-羧酸的衍生物并评估了它们的抗菌活性。这些研究对于发现新的抗菌剂和了解吡唑衍生物的生物活性具有重要意义 (Bildirici et al., 2007)。
络合物形成
1,5-二甲基-1H-吡唑-4-羧酸及其衍生物已被用于与各种金属离子合成络合物。对这些络合物的结构性质及其在催化和材料科学等领域的潜在应用进行了研究 (Jacimovic et al., 2015)。
超分子化学
对包括 1,5-二甲基-1H-吡唑-4-羧酸在内的吡唑羧酸衍生物的超分子化学的研究导致了新型配体和络合物的合成。这些发现有助于药学和金属络合物催化的领域 (Dalinger et al., 2020)。
安全和危害
作用机制
Target of Action
The primary targets of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Like other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Result of Action
The molecular and cellular effects of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid’s action are currently unknown
Action Environment
The action, efficacy, and stability of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and cellular conditions.
生化分析
Biochemical Properties
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. The exact nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity .
Cellular Effects
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent . Additionally, it may alter the expression of genes involved in metabolic pathways, thereby influencing cellular functions.
Molecular Mechanism
The molecular mechanism of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s structure allows it to fit into the active sites of enzymes, thereby affecting their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have provided insights into its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, it may affect the flux of metabolites through specific pathways, leading to changes in metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues, thereby affecting its overall efficacy .
Subcellular Localization
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its subsequent biological effects .
属性
IUPAC Name |
1,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTIXLZNJZTGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361547 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31728-75-3 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation explored in the research regarding 1,5-dimethyl-1H-pyrazole-4-carboxylic acid?
A1: The research focuses on the bromination of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid. [] While the abstract doesn't provide specific details on the bromination products, it highlights the investigation of this specific chemical reaction involving the compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)




![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)
![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)


